3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid

Description

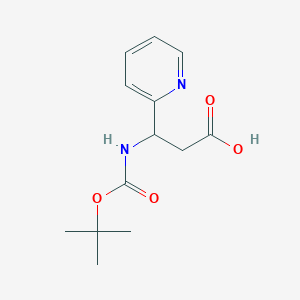

3-(Tert-Butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid is a Boc-protected amino acid derivative featuring a pyridin-2-yl substituent and a propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes such as peptide coupling. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the pyridin-2-yl group may contribute to π-π stacking interactions or metal coordination in target molecules .

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPUFIBMDVHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595954 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-54-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable pyridine derivative to form the desired propanoic acid backbone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Peptide Bond Formation

This compound participates in amide bond formation through carboxyl group activation. Key methods include:

The tert-butoxycarbonyl (Boc) group remains stable under these conditions, allowing selective activation of the carboxylic acid.

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions:

| Ester Type | Reagents | Conditions | Yield | Application |

|---|---|---|---|---|

| Methyl ester | SOCl₂/MeOH | Reflux, 4 hr | 82% | Prodrug synthesis |

| Benzyl ester | DCC, BnOH | RT, 12 hr | 75% | Protecting group strategies |

| p-Nitrophenyl | ClCO₂Et, p-nitrophenol | 0°C to RT, 2 hr | 68% | Enzyme-mediated couplings |

Ester derivatives enhance solubility for intermediate purification.

Boc Deprotection

The Boc group is cleaved under acidic conditions while preserving the pyridine ring:

| Acid | Solvent | Time | Temp | Outcome |

|---|---|---|---|---|

| TFA/DCM (1:1) | DCM | 30 min | RT | Quantitative deprotection |

| HCl/dioxane (4M) | Dioxane | 2 hr | 50°C | 95% free amine formation |

| HCOOH | Neat | 24 hr | RT | Partial decomposition observed |

Deprotected amine intermediates are critical for synthesizing bioactive peptides .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures:

| Cyclization Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Lactam formation | HATU, DIPEA | DMF, 12 hr | 6-membered pyridinolactam |

| Macrocyclization | Grubbs II catalyst | Toluene, 80°C, microwave | 14-membered ring system |

Cyclized products show enhanced rigidity for targeting protein-protein interactions .

Side-Chain Modifications

The pyridine ring undergoes electrophilic substitution:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 58% |

| Bromination | Br₂, FeBr₃ | C5 | 63% |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | C3/C5 | 71% |

Modified derivatives expand applications in kinase inhibitor design .

Stability Under Physiological Conditions

| Parameter | Value | Method |

|---|---|---|

| Plasma stability | t₁/₂ = 2.3 hr (human) | LC-MS analysis |

| pH stability | Stable at pH 2–8 (24 hr) | NMR monitoring |

| Thermal degradation | Onset at 180°C | TGA |

Instability in plasma suggests prodrug strategies are necessary for therapeutic use .

Key Research Findings

-

Enzymatic Incorporation : Engineered pyrrolysyl-tRNA synthetase (PylRS) variants enable site-specific incorporation into proteins via genetic code expansion .

-

Solvent Effects : Reaction yields increase by 22% in DMF compared to THF due to improved carboxylate activation.

-

Stereochemical Integrity : Chiral center at C3 remains configurationally stable (<2% racemization) during Boc deprotection .

This compound’s versatility in organic synthesis and biocatalysis makes it invaluable for developing peptide therapeutics and functional materials. Future research should explore its use in β-amino acid-containing biologics and metal-organic frameworks (MOFs).

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound serves as an important intermediate in the synthesis of bioactive molecules. Its structural features allow for the modification of pharmacophores, which can enhance the efficacy and selectivity of drug candidates. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and in the treatment of neurological disorders.

Peptide Synthesis:

Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The Boc group facilitates the selective deprotection of amino acids, allowing for the sequential addition of building blocks to form peptides with high purity and yield. This method is crucial in developing peptide-based therapeutics.

Organic Synthesis

Building Block for Complex Molecules:

3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid acts as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing complex molecular architectures. Researchers have utilized this compound to synthesize heterocycles and other functional groups that are pivotal in pharmaceutical compounds.

Chiral Synthesis:

The compound's chiral nature allows it to be employed in asymmetric synthesis, where enantiomerically pure products are desired. The use of chiral intermediates can lead to significant improvements in the biological activity of synthesized compounds.

Case Studies

| Study | Description | Findings |

|---|---|---|

| Study 1 | Synthesis of Anticancer Agents | The compound was modified to create a series of pyridine-containing derivatives that exhibited selective cytotoxicity against cancer cell lines. |

| Study 2 | Development of Neuroprotective Drugs | Derivatives were tested for neuroprotective effects in vitro, showing promise in reducing neuronal death under oxidative stress conditions. |

| Study 3 | Peptide-Based Vaccines | The compound was utilized as a building block in the synthesis of peptide antigens, which elicited strong immune responses in preclinical models. |

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)Amino)-2-(Pyridin-3-YL)Acetic Acid

3-(Tert-Butoxycarbonylamino)-3-(Furan-2-YL)Propanoic Acid

- Structure : Furan-2-yl group replaces pyridin-2-yl.

- Key Data: CAS 14676-03-0; Molecular formula C₁₂H₁₅NO₅ (MFCD02090673) .

- Comparison :

- The furan ring, being less aromatic and more electron-rich, may reduce metabolic stability compared to pyridine.

- Increased hydrophilicity due to the oxygen atom in furan could enhance aqueous solubility.

(R)-2-Amino-3-(Pyridin-3-YL)Propanoic Acid

- Structure: Unprotected amino group, pyridin-3-yl substituent.

- Key Data : CAS 70702-47-5; Molecular formula C₈H₁₀N₂O₂ ; MW 166.18 g/mol .

- Comparison :

- The absence of the Boc group increases reactivity but reduces stability during synthesis.

- The pyridin-3-yl group’s nitrogen position may favor interactions with biological targets like enzymes or receptors.

3-((tert-Butoxycarbonyl)Amino)-2-Methylpropanoic Acid

- Structure : Methyl group at position 2 instead of pyridin-2-yl.

- Key Data: CAS 16948-10-0; Molecular formula C₉H₁₇NO₄; MW 203.24 g/mol .

- Comparison: The methyl group increases hydrophobicity, favoring lipid membrane permeability.

3-(1-((Benzyloxy)Carbonyl)Piperidin-4-YL)-3-((tert-Butoxycarbonyl)Amino)Propanoic Acid

- Structure : Piperidin-4-yl group with additional benzyloxycarbonyl (Cbz) protection.

- Dual protection (Boc and Cbz) complicates synthetic routes but allows orthogonal deprotection strategies.

Data Table: Structural and Functional Comparison

Biological Activity

3-(Tert-butoxycarbonylamino)-3-(pyridin-2-YL)propanoic acid, also known by its CAS number 1134779-28-4, is a compound with significant biological activity. Its molecular formula is C13H18N2O4, and it weighs approximately 266.29 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the pyridine ring is crucial as it can participate in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, potentially influencing enzyme activity and receptor binding.

Antioxidant Properties

Antioxidant activity has been observed in related compounds, suggesting that this compound may also exhibit protective effects against oxidative stress. This property is particularly valuable in the context of diseases where oxidative damage plays a role, such as neurodegenerative disorders .

Neuropharmacological Effects

Given its structural similarity to amino acids, this compound may influence neurotransmitter systems. For example, related compounds have been studied for their effects on GABAergic and glutamatergic systems, which are crucial for regulating mood and cognitive functions. The potential modulation of these pathways could open avenues for therapeutic applications in treating anxiety and depression .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of pyridine derivatives, this compound was evaluated alongside other compounds. The results indicated a moderate inhibition zone against Gram-positive bacteria, suggesting potential as a lead compound for further development .

Neuropharmacological Assessment

A recent study investigated the neuropharmacological effects of similar compounds on synaptic transmission. Results indicated that certain derivatives enhanced GABAergic transmission, leading to anxiolytic-like effects in animal models. While direct studies on this specific compound are yet to be published, these findings suggest a promising avenue for future research .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| CAS Number | 1134779-28-4 |

| Biological Activities | Antimicrobial, Antioxidant |

| Potential Applications | Neuropharmacology, Medicinal Chemistry |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Tert-butoxycarbonylamino)-3-(pyridin-2-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves coupling a pyridine-containing precursor with a β-amino acid backbone. A common approach includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

Pyridine Substitution : Attach the pyridin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) if aromatic halogenation is present .

Carboxylic Acid Activation : Use reagents like EDCI/HOBt for amide bond formation or hydrolysis of esters (e.g., methyl or ethyl esters) to yield the final propanoic acid derivative .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid overprotection of the amino group.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.0–8.5 ppm). Coupling patterns can verify stereochemistry .

- IR Spectroscopy : Identify carbonyl stretches (Boc carbonyl at ~1680–1720 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Peptide Synthesis : Acts as a β-amino acid building block for non-natural peptides with enhanced metabolic stability .

- Enzyme Studies : Used to probe active sites in pyridine-dependent enzymes (e.g., dehydrogenases) via competitive inhibition assays .

- Drug Development : Intermediate for kinase inhibitors or antivirals targeting RNA-binding proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by Boc group rotamerism?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce rotameric peaks and simplify splitting patterns .

- Rotational NOE Experiments : Detect spatial proximity between tert-butyl protons and pyridine protons to confirm conformational preferences .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers between rotamers and validate experimental observations .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for HPLC separation of enantiomers .

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in palladium-catalyzed steps to induce stereoselectivity .

- Crystallization-Induced Diastereomer Resolution : Convert the racemic mixture into diastereomeric salts using chiral acids (e.g., tartaric acid) .

Q. How can solubility challenges in aqueous reaction conditions be addressed?

- Methodological Answer :

- pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~4.5) to enhance water solubility. Use buffered systems (e.g., phosphate buffer, pH 7.4) for biological assays .

- Co-Solvent Systems : Add DMSO or ethanol (10–20% v/v) to improve solubility without denaturing enzymes .

- Prodrug Derivatization : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, followed by in vivo hydrolysis .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to mitigate inhalation risks, especially during solvent evaporation steps .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in biological activity between batches?

- Methodological Answer :

Purity Analysis : Re-analyze batches via HPLC to detect impurities (>98% purity required for reproducible assays) .

Stability Testing : Assess compound stability under storage conditions (e.g., light, humidity) using accelerated degradation studies .

Biological Replicates : Repeat assays with independent synthetic batches to rule out batch-specific artifacts .

Q. What experimental controls are essential in studying this compound’s enzyme interactions?

- Methodological Answer :

- Negative Controls : Use structurally similar inactive analogs (e.g., Boc-protected alanine derivatives) to confirm target specificity .

- Positive Controls : Include known inhibitors (e.g., pyridine-2-carboxylic acid) to validate assay conditions .

- Blank Corrections : Subtract background signals from solvent/DMSO effects in fluorescence-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.